molecular formula C13H19N5O2 B1582217 Bz-Arg-NH2 CAS No. 965-03-7

Bz-Arg-NH2

Cat. No.: B1582217
CAS No.: 965-03-7
M. Wt: 277.32 g/mol
InChI Key: UMKJQJGLFKDADN-JTQLQIEISA-N
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Description

Bz-Arg-NH2 is a synthetic compound that is often used in biochemical research. It is a derivative of the amino acid arginine, where the alpha-amino group is protected by a benzoyl group. This compound is particularly useful in studying enzyme kinetics and mechanisms, especially those involving proteases.

Mechanism of Action

Target of Action

N(alpha)-Benzoylarginineamide, also known as Bz-Arg-NH2, primarily targets the enzyme trypsin . Trypsin is a serine protease that plays a crucial role in many biological processes, including digestion and regulation of cellular functions .

Mode of Action

This compound interacts with trypsin by forming an acyl intermediate . This occurs when trypsin binds to this compound, leading to the release of ethanol . The acyl intermediate can then be attacked by a nucleophile, such as an amino-containing component or water . In this reaction, Arg-NH2 acts as a nucleophile, forming a peptide bond where the dipeptide Bz-Arg-Arg-NH2 is produced .

Biochemical Pathways

The interaction of this compound with trypsin affects the enzymatic peptide synthesis and hydrolysis reactions . The formation of the dipeptide Bz-Arg-Arg-NH2 is a key step in these biochemical pathways . The downstream effects of these pathways can influence various biological processes, including protein digestion and cellular function regulation .

Pharmacokinetics

It’s known that the immobilization of trypsin in organic and aqueous media for enzymatic peptide synthesis and hydrolysis reactions can influence the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of trypsin activity . By forming an acyl intermediate with trypsin, this compound can influence the enzyme’s synthetic and hydrolytic activities . This can lead to changes in peptide synthesis and hydrolysis, impacting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water in the organic solvent used for trypsin immobilization can affect the carrier activity of this compound . The highest carrier activity was achieved at 1% of water (v/v) in dioxane . These findings suggest that the micro-aqueous organic environment can have a substantial impact on the enzymatic activity resilience of this compound .

Biochemical Analysis

Biochemical Properties

N(alpha)-Benzoylarginineamide interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be hydrolyzed by bovine and porcine trypsins . The rates of hydrolysis of N(alpha)-Benzoylarginineamide were compared with those of arginine substrates, revealing that the amide type substrates of GPA were hydrolyzed as fast as those of Arg by the two enzymes .

Cellular Effects

The cellular effects of N(alpha)-Benzoylarginineamide are primarily related to its role as a substrate for various enzymes. For example, it has been used in peptide synthesis and hydrolysis reactions . In these reactions, trypsin binds Bz-Arg-OEt under the release of ethanol, forming an acyl intermediate which can be attacked by a nucleophile such as an amino-containing component or water .

Molecular Mechanism

The molecular mechanism of action of N(alpha)-Benzoylarginineamide involves its interaction with enzymes such as trypsin. In the presence of trypsin, N(alpha)-Benzoylarginineamide forms an acyl intermediate, which can then be attacked by a nucleophile to form a peptide bond .

Temporal Effects in Laboratory Settings

The effects of N(alpha)-Benzoylarginineamide over time in laboratory settings have been observed in studies involving its hydrolysis by trypsins . The resulting immobilizate could be used over ten cycles with activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with activity retention of 87% in buffered aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Arg-NH2 typically involves the protection of the alpha-amino group of arginine with a benzoyl group. This can be achieved through the following steps:

    Protection of the alpha-amino group: The alpha-amino group of arginine is protected by reacting it with benzoyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the amide: The protected arginine is then reacted with ammonia or an amine to form the amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-NH2 can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Substitution: The benzoyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

    Hydrolysis: Produces arginine and benzoic acid.

    Oxidation: Produces benzoic acid derivatives.

    Substitution: Produces substituted benzoylarginineamide derivatives.

Scientific Research Applications

Bz-Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity and specificity of proteases.

    Biology: Helps in understanding protein-protein interactions and the role of arginine residues in proteins.

    Medicine: Used in drug development to design inhibitors for proteases, which are potential therapeutic agents for various diseases.

    Industry: Employed in the production of diagnostic reagents and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N(alpha)-Benzoylarginine ethyl ester: Another derivative of arginine with similar protective groups.

    N(alpha)-Benzoyllysineamide: A lysine derivative with a benzoyl-protected alpha-amino group.

    N(alpha)-Benzoylornithineamide: An ornithine derivative with a benzoyl-protected alpha-amino group.

Uniqueness

Bz-Arg-NH2 is unique due to its specific interaction with proteases and its ability to serve as a model compound for studying enzyme kinetics. Its structure allows for the selective inhibition of proteases, making it a valuable tool in biochemical research.

Properties

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKJQJGLFKDADN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914488
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-03-7
Record name N(alpha)-Benzoylarginineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N(α)-Benzoylarginineamide (Bz-Arg-NH2) in protease research?

A: N(α)-Benzoylarginineamide (this compound) is a synthetic compound frequently employed as a substrate to study the activity and specificity of proteolytic enzymes, particularly cysteine proteases like cathepsin B and L. [, , ] Due to its simple structure and susceptibility to cleavage by these enzymes, it serves as a valuable tool in enzyme kinetics studies.

Q2: The provided research articles mention cathepsin B and cathepsin L. How does this compound help differentiate between these two enzymes?

A: While both cathepsin B and L can hydrolyze this compound, they exhibit different kinetic parameters for this substrate. [, ] Cathepsin L generally shows a higher affinity (lower Km value) for this compound compared to cathepsin B. Researchers can utilize these differing kinetic constants, along with other specific substrates and inhibitors, to distinguish the activity of cathepsin B and L in biological samples.

A: Yes, there is a connection. Anhydrotrypsin, a derivative of trypsin, exhibits a higher affinity for product-type ligands like Bz-Arg-OH compared to substrate-type ligands like this compound. [] This difference in binding affinity highlights the importance of the C-terminal group in ligand interactions with proteases. Understanding these subtle differences in binding preference can provide valuable insights into the catalytic mechanisms of proteases and guide the development of more specific inhibitors.

Q3: The research highlights the use of this compound in studying fish cathepsin B. What is the broader significance of studying proteases from different species?

A: Investigating proteases from diverse species, such as the fish cathepsin B studied in one of the papers, provides valuable insights into the evolutionary conservation and divergence of enzyme function. [] Comparing the kinetic properties of proteases across species can reveal differences in substrate specificity, catalytic efficiency, and potential physiological roles. This knowledge contributes to our understanding of protease biology and can have implications for various fields, including drug discovery and biotechnology.

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